molecular formula C22H20FN7O3S B2906750 (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone CAS No. 1005306-85-3

(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone

Cat. No.: B2906750
CAS No.: 1005306-85-3
M. Wt: 481.51
InChI Key: SSIHARXJYQVXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound belongs to the class of 1,2,3-triazolo[4,5-d]pyrimidines . These compounds are known for their versatility in drug design due to their structural similarity with purines . They have been used in medicinal chemistry for various applications, such as c-Met inhibition or GABA A modulating activity, as fluorescent probes, and as structural units of polymers .


Synthesis Analysis

The synthesis of these heterocycles is achieved through a variety of synthetic routes. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of these compounds is quite complex. The ring system of these compounds is isoelectronic with that of purines, making this heterocycle a possible surrogate of the purine ring .


Chemical Reactions Analysis

The chemical reactions of these compounds depend on the choice of substituents. The TP ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Safety and Hazards

One of the retrieved papers mentions that a new family of compounds named [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells .

Future Directions

The future directions of these compounds look promising. They have found numerous applications in medicinal chemistry . In addition, a study reveals five key descriptors of 1,2,3-TPD and will provide help to screen out efficient and novel drugs in the future .

Mechanism of Action

Target of Action

The primary target of this compound is the GCN2 protein kinase . GCN2 is a stress response kinase that plays a crucial role in cellular responses to various stressors, including nutrient deprivation, viral infection, and DNA damage .

Mode of Action

The compound interacts with its target, GCN2, by inhibiting its activity . This inhibition can affect the stress response of cells, potentially altering their growth and survival .

Biochemical Pathways

The inhibition of GCN2 can affect several biochemical pathways. GCN2 is known to play a role in the Integrated Stress Response (ISR) pathway, which helps cells adapt to stress conditions . By inhibiting GCN2, the compound could potentially disrupt this pathway, affecting the cell’s ability to respond to stress .

Pharmacokinetics

These activities suggest that such compounds may have favorable pharmacokinetic properties, but further studies would be needed to confirm this for the specific compound .

Result of Action

The inhibition of GCN2 by the compound could lead to a variety of molecular and cellular effects. For instance, it could affect cell growth and survival, particularly in cells that are under stress . This could potentially have therapeutic implications, for example, in the treatment of cancer .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment could affect the compound’s ability to interact with its target . Additionally, factors such as pH and temperature could potentially affect the compound’s stability .

Properties

IUPAC Name

[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-methylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O3S/c1-34(32,33)18-8-3-2-7-17(18)22(31)29-11-9-28(10-12-29)20-19-21(25-14-24-20)30(27-26-19)16-6-4-5-15(23)13-16/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIHARXJYQVXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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